molecular formula C27H44O B023449 Cholest-5-EN-3-one CAS No. 601-54-7

Cholest-5-EN-3-one

Cat. No. B023449
CAS RN: 601-54-7
M. Wt: 384.6 g/mol
InChI Key: GGCLNOIGPMGLDB-GYKMGIIDSA-N
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Description

Synthesis Analysis

Cholest-5-en-3-one synthesis involves the oxidation and isomerization of cholest-5-en-3β-ol (cholesterol) using pyridinium chlorochromate (PCC) in refluxing benzene, resulting in high yields. This method represents a simplified approach to synthesizing cholest-4-en-3-one, highlighting its importance in steroid chemistry (Parish et al., 1991).

Molecular Structure Analysis

The molecular structure of 3β-acetoxy cholest-5-ene was elucidated using XRD, spectroscopic techniques, and DFT calculations, revealing its crystallization in the monoclinic space group P21. Intermolecular interactions were analyzed through Hirshfeld surface analysis and fingerprint plots, providing insights into the structural characteristics and stability of the compound (Mashrai et al., 2020).

Chemical Reactions and Properties

Cholest-5-ene's synthesis and characterization involve examining the van der Waals interactions critical for the formation of its elementary structure. The identification of intermolecular contacts via Hirshfeld surface analysis and the investigation of its thermal, mechanical, and dielectrical properties provide a comprehensive understanding of cholest-5-ene's chemical behavior and reactivity (Shamsuzzaman et al., 2017).

Physical Properties Analysis

The study of cholest-5-ene's physical properties, such as thermal stability and hardness, reveals its robustness and potential application areas. The compound's stability up to 200°C and its increased hardness with the load provide valuable information for its utilization in various fields (Shamsuzzaman et al., 2017).

Chemical Properties Analysis

Cholest-5-en-3-one's chemical properties, such as its reactivity with different chemical reagents and its behavior under various conditions, were explored through its synthesis and interaction studies. These investigations shed light on its potential as a versatile intermediate in the synthesis of other steroid-based compounds (Parish et al., 1991).

Scientific Research Applications

  • Alleviating Hyperglycemia and Hyperinsulinemia : A study titled "The Cholesterol Metabolite Cholest-5-en-3-One Alleviates Hyperglycemia and Hyperinsulinemia in Obese (db/db) Mice" by Nagao et al. (2021) in "Metabolites" found that Cholest-5-en-3-one helps in reducing hyperglycemia and hyperinsulinemia in obese mice. It achieves this by reducing the production of inflammatory cytokines and suppressing the NFα B signaling pathway (Nagao et al., 2021).

  • Applications in Obesity, Liver Disease, and Keratinization : The study "Production, Purification, and Identification of Cholest-4-en-3-one Produced by Cholesterol Oxidase from Rhodococcus sp. in Aqueous/Organic Biphasic System" by Wu et al. (2015) in "Biochemistry Insights" highlights the positive uses of Cholest-4-en-3-one against obesity, liver disease, and keratinization. It also plays a role in the synthesis of steroid drugs (Wu et al., 2015).

  • Inhibiting Sterol Biosynthesis : A research paper by Pyrek et al. (1989) titled "Inhibitors of sterol synthesis. Characterization of side chain oxygenated derivatives formed upon incubation of 3 beta-hydroxy-5 alpha-cholest-8(14)-en-15-one with rat liver mitochondria" in "The Journal of Biological Chemistry" discussed how 3 beta-Hydroxy-5 alpha-cholest-8(14)-en-15-one is a potent inhibitor of sterol biosynthesis. This compound produces various side chain oxygenated derivatives when incubated with rat liver mitochondria (Pyrek et al., 1989).

  • Significant Hypocholesterolemic Activity : Another study, "Inhibitors of cholesterol biosynthesis. Further studies of the metabolism of 5α-cholest-8(14)-en-3β-ol-15-one in rat liver preparations" by Monger and Schroepfer (1988) in "Chemistry and Physics of Lipids," showed that 5α -Cholest-8(14)-en-3α-ol-15-one has significant hypocholesterolemic activity when administered orally to rodents and non-human primates (Monger & Schroepfer, 1988).

  • Suppression of Body Weight Gain and Serum Lipid Concentration : The study "The cholesterol metabolite cholest-4-en-3-one and its 3-oxo derivatives suppress body weight gain, body fat accumulation and serum lipid concentration in mice" by Suzuki et al. (1998) in "Bioorganic & Medicinal Chemistry Letters" found that Cholest-4-en-3-one and its derivatives are effective in suppressing body weight gain, body fat accumulation, and serum lipid concentration in mice (Suzuki et al., 1998).

Safety And Hazards

In case of inhalation, skin contact, eye contact, or ingestion, immediate medical attention is recommended . Suitable extinguishing media for fires involving Cholest-5-EN-3-one include dry chemical, carbon dioxide, or alcohol-resistant foam .

Future Directions

Cholest-5-EN-3-one is likely to play a significant role in future studies on oxysterol metabolism . An in-depth understanding of the structures and molecular mechanisms of enzymes in these degradation processes will facilitate the creation of enzyme mutants with better catalytic capabilities .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9,18-19,22-25H,6-8,10-17H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGCLNOIGPMGLDB-GYKMGIIDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H44O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208841
Record name Cholest-5-en-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

384.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-EN-3-one

CAS RN

601-54-7
Record name Cholest-5-en-3-one
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Record name Cholest-5-en-3-one
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Record name Cholest-5-en-3-one
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Record name Cholest-5-en-3-one
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Record name CHOLEST-5-EN-3-ONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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